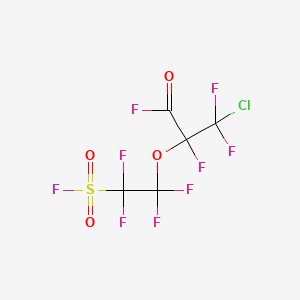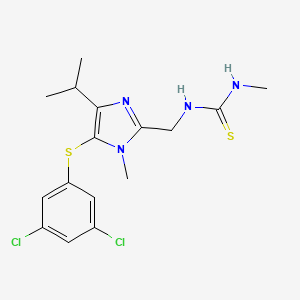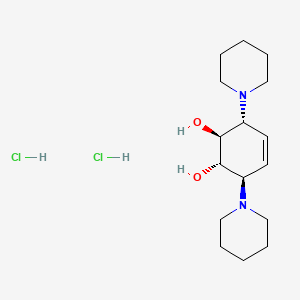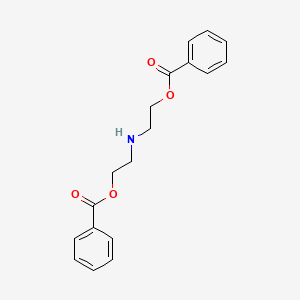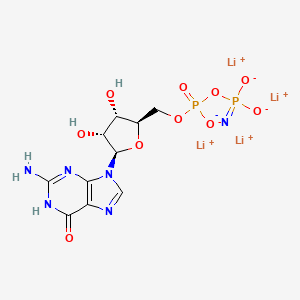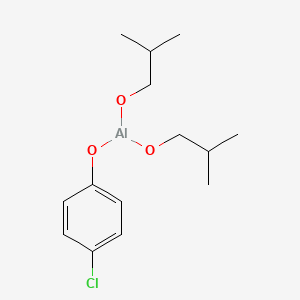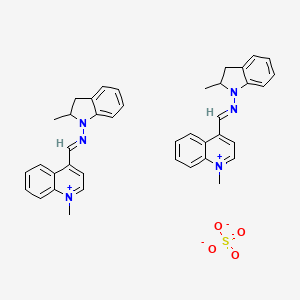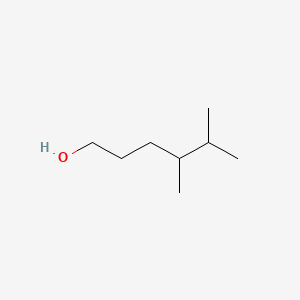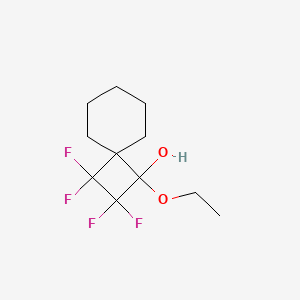
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol is a fluorinated organic compound with the molecular formula C11H16F4O2. It is characterized by its unique spiro structure, which includes a nonane ring system with four fluorine atoms and an ethoxy group attached to the spiro carbon.
Méthodes De Préparation
The synthesis of 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a fluorinated ketone.
Introduction of the ethoxy group: This step involves the reaction of the spiro compound with an ethylating agent, such as ethyl iodide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure and properties make it a useful probe for studying biological systems, particularly in the context of fluorine’s effects on biological activity.
Medicine: Fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound may serve as a precursor for the development of new drugs.
Mécanisme D'action
The mechanism by which 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through its fluorinated structure. The presence of fluorine atoms can affect the compound’s lipophilicity, electronic properties, and metabolic stability, thereby modulating its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can be compared with other similar compounds, such as:
- 1-ethoxy-2,2,3,3,3-pentafluoropropan-1-ol
- 2,2,3,3-tetrafluorospiro(3.5)nonan-1-one
- Cyclobutanol, 1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethyl-
- 1-Butanol,1-ethoxy-2,2,3,3,4,4,4-heptafluoro-
- 1-phenyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol
These compounds share similar structural features, such as the presence of fluorine atoms and spiro or cyclic systems. this compound is unique due to its specific combination of an ethoxy group and a tetrafluorinated spiro nonane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
144194-02-5 |
|---|---|
Formule moléculaire |
C11H16F4O2 |
Poids moléculaire |
256.24 g/mol |
Nom IUPAC |
1-ethoxy-2,2,3,3-tetrafluorospiro[3.5]nonan-1-ol |
InChI |
InChI=1S/C11H16F4O2/c1-2-17-11(16)8(6-4-3-5-7-8)9(12,13)10(11,14)15/h16H,2-7H2,1H3 |
Clé InChI |
TYRWQJNDOXERFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2(CCCCC2)C(C1(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






